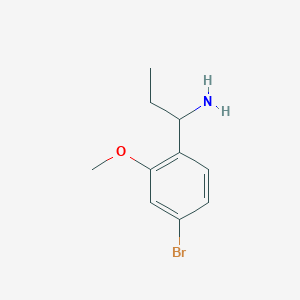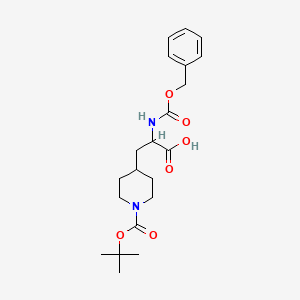
2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound often used in synthetic chemistry and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) protecting group, which are commonly used to protect amine functionalities during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The starting material, which is often an amino acid derivative, undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The protected amino acid is then subjected to cyclization reactions to form the piperidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Coupling Reactions: The intermediate compounds are then coupled using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the protecting groups.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives, while the piperidine ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis Products: Free amino acids and deprotected piperidine derivatives.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Reduced piperidine derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.
Pharmaceutical Research: In the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Bioconjugation: For the preparation of bioconjugates used in diagnostic and therapeutic applications.
Chemical Biology: As a tool for studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The compound exerts its effects primarily through its ability to protect amino groups during chemical synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for selective modification of other functional groups. Upon deprotection, the free amino groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
N-tert-Butoxycarbonyl-L-phenylalanine: An amino acid derivative with a tert-butoxycarbonyl protecting group.
Uniqueness: 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection for amino functionalities. This dual protection allows for more complex synthetic routes and the creation of highly specialized compounds.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSSEPWSKAQRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)

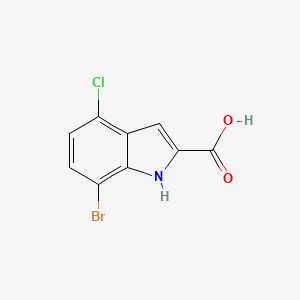
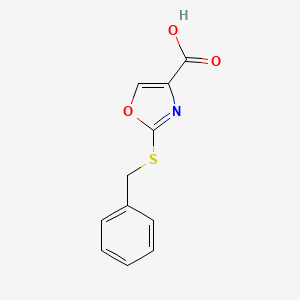
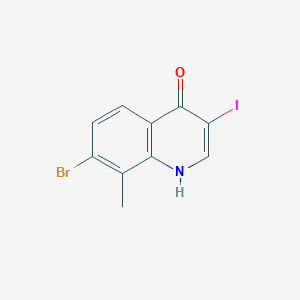
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
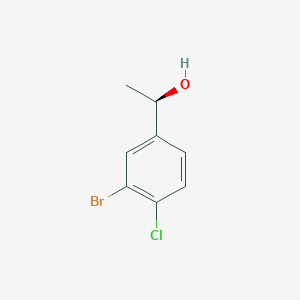
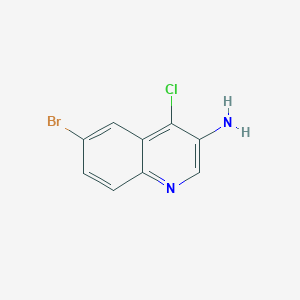
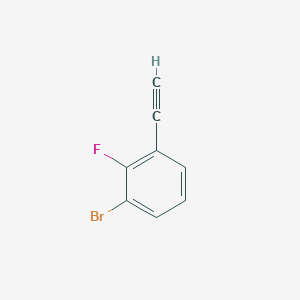
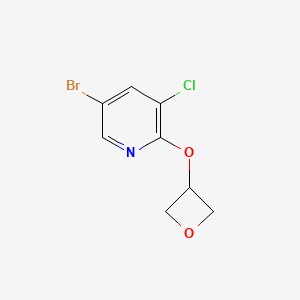

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)
